molecular formula C10H12INO2S2 B492474 3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine

3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine

Cat. No.: B492474
M. Wt: 369.2g/mol
InChI Key: IBJCTSNYBRZTTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the 4-iodophenylsulfonyl group in this compound imparts unique chemical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine typically involves the reaction of 4-iodophenylsulfonyl chloride with 2-methylthiazolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylsulfonyl derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include sulfides.

Scientific Research Applications

3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity. The thiazolidine ring can interact with various biological pathways, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylsulfonyl Chloride: A precursor in the synthesis of 3-[(4-iodophenyl)sulfonyl]-2-methyl-1,3-thiazolidine.

    2-Methylthiazolidine: Another precursor used in the synthesis.

    Sulfonyl Derivatives: Compounds with similar sulfonyl groups but different substituents.

Uniqueness

This compound is unique due to the presence of both the 4-iodophenylsulfonyl group and the thiazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12INO2S2

Molecular Weight

369.2g/mol

IUPAC Name

3-(4-iodophenyl)sulfonyl-2-methyl-1,3-thiazolidine

InChI

InChI=1S/C10H12INO2S2/c1-8-12(6-7-15-8)16(13,14)10-4-2-9(11)3-5-10/h2-5,8H,6-7H2,1H3

InChI Key

IBJCTSNYBRZTTQ-UHFFFAOYSA-N

SMILES

CC1N(CCS1)S(=O)(=O)C2=CC=C(C=C2)I

Canonical SMILES

CC1N(CCS1)S(=O)(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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